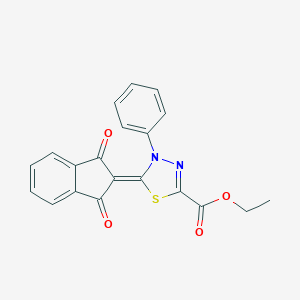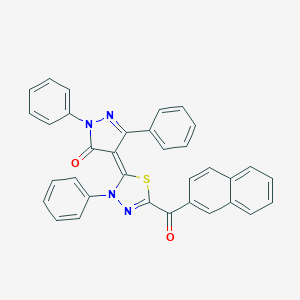![molecular formula C26H19ClN2O4 B283140 4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester](/img/structure/B283140.png)
4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester, also known as CPSP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPSP is a spirooxindole derivative that has been synthesized using different methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester is not fully understood. However, it has been reported to exhibit its biological activities by interacting with various molecular targets, including enzymes, receptors, and DNA. 4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester exhibits anti-inflammatory, antioxidant, and anticancer activities. 4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester has been reported to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It has also been reported to scavenge free radicals and protect cells from oxidative damage. In vivo studies have shown that 4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester exhibits antinociceptive and antitumor activities.
Advantages and Limitations for Lab Experiments
4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for scientific research. 4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester exhibits various biological activities, making it a suitable candidate for the development of new drugs and materials. However, 4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. 4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester also has limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester has shown promising results in various scientific research fields, and several future directions can be explored. Further studies are needed to elucidate the molecular targets and mechanism of action of 4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester. The structure-activity relationship (SAR) of 4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester and its derivatives can be studied to develop more potent and selective compounds. 4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester can also be used as a building block for the synthesis of new spirooxindole derivatives with potential applications in drug discovery and material science. Overall, 4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester has great potential for scientific research and can lead to the development of new drugs and materials.
Synthesis Methods
4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester has been synthesized using various methods, including one-pot three-component reactions, microwave-assisted synthesis, and solvent-free synthesis. One of the commonly used methods involves the reaction of indan-1,3-dione, 4-chlorobenzaldehyde, and hydrazine hydrate in the presence of acetic acid and ethanol. The reaction produces 4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester as a yellow solid, which is further purified by recrystallization.
Scientific Research Applications
4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester has shown potential applications in various scientific research fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. In material science, 4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester has been used as a building block for the synthesis of new spirooxindole derivatives with potential applications in organic electronics. In organic synthesis, 4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester has been used as a starting material for the synthesis of various spirooxindole derivatives.
properties
Molecular Formula |
C26H19ClN2O4 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-1//',3//'-dioxo-1-phenylspiro[4H-pyrazole-5,2//'-indene]-3-carboxylate |
InChI |
InChI=1S/C26H19ClN2O4/c1-2-33-25(32)22-21(16-12-14-17(27)15-13-16)26(29(28-22)18-8-4-3-5-9-18)23(30)19-10-6-7-11-20(19)24(26)31/h3-15,21H,2H2,1H3 |
InChI Key |
BKGORCCDCOVVIX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2(C1C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4C2=O)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=NN(C2(C1C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283057.png)
![Ethyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283058.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283059.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283060.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283061.png)
![3-benzoyl-6-benzyl-1-(4-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283063.png)

![3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283072.png)
![3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283073.png)
![3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283074.png)
![3-Acetyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283075.png)
![Methyl 1-(4-chlorophenyl)-7-(4-methylbenzylidene)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283076.png)
![[1-(4-Chlorophenyl)-8,9-dimethoxy-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](2-naphthyl)methanone](/img/structure/B283078.png)
